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molecular formula C10H14O4 B8518717 (3-Methyl-2-oxocyclopentyl)-oxoacetic acid ethyl ester

(3-Methyl-2-oxocyclopentyl)-oxoacetic acid ethyl ester

Cat. No. B8518717
M. Wt: 198.22 g/mol
InChI Key: HGZJHSRZTCMSFF-UHFFFAOYSA-N
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Patent
US07893098B2

Procedure details

Hydrazine hydrate (0.101 mL, 2.05 mmol) was added to a stirring room temperature solution of 4 (0.4055 g, 2.05 mmol) in EtOH (2.0 mL, 1 M) under N2. The reaction was then heated to reflux until judged complete by TLC. The reaction was concentrated and purified by silica gel chromatography (Combiflash column, 96:4 Hexanes:2N NH3 in EtOH): Only pure fractions were combined and concentrated to obtain 0.2003 g (50.4%) of 5. 1H (CDCl3, 400 MHz): δ 9.55 (1H, broad s), 4.35 (2H, q, J=7.1 Hz), 3.26-3.16 (1H, m), 2.89-2.63 (3H, m), 2.09-1.98 (1H, m), 1.37 (3H, t, J=7.2 Hz), 1.30 (3H, d, J=6.9 Hz) ppm. Partial 13C (CDCl3, 100 MHz): δ 128.67, 61.32, 39.73, 32.64, 22.94, 19.62, 14.52 ppm. HPLC: 8.901 min.
Quantity
0.101 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4055 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
50.4%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH2:4]([O:6][C:7](=[O:17])[C:8]([CH:10]1[CH2:14][CH2:13][CH:12]([CH3:15])[C:11]1=O)=O)[CH3:5]>CCO>[CH2:4]([O:6][C:7]([C:8]1[C:10]2[CH2:14][CH2:13][CH:12]([CH3:15])[C:11]=2[NH:3][N:2]=1)=[O:17])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
0.101 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0.4055 g
Type
reactant
Smiles
C(C)OC(C(=O)C1C(C(CC1)C)=O)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (Combiflash column, 96:4 Hexanes:2N NH3 in EtOH)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NNC2=C1CCC2C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2003 g
YIELD: PERCENTYIELD 50.4%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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